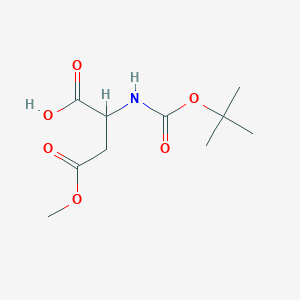

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid

説明

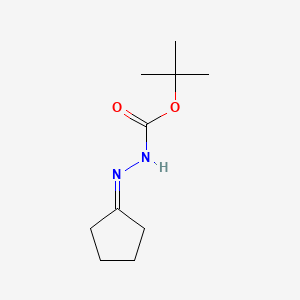

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is a compound that can be considered a derivative of amino acids with a tert-butoxycarbonyl (Boc) protective group and a methoxy substituent. The presence of the Boc group suggests that this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where such protected amino acids are valuable for peptide synthesis.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic amino acid structures. For instance, the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of the drug sitagliptin, begins with L-aspartic acid. This is selectively methylated, followed by Boc-protection, acylation, reduction, and oxidation, resulting in an overall yield of about 41% . This process highlights the complexity and multi-step nature of synthesizing Boc-protected amino acid derivatives.

Molecular Structure Analysis

The molecular structure of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid would include a Boc-protected amino group, a methoxy group, and a carboxylic acid function. The Boc group is a common protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under acidic conditions. The methoxy group could potentially influence the physical properties of the molecule, such as solubility and reactivity.

Chemical Reactions Analysis

Compounds with Boc-protected amino groups and methoxy substituents can undergo a variety of chemical reactions. For example, tert-butyl aminocarbonate, a related compound, can acylate amines in both organic and aqueous solutions . This reactivity is indicative of the potential transformations that 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid could undergo, such as acylation reactions to form amide bonds, which are fundamental in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid would be influenced by its functional groups. The Boc group would increase the steric bulk and hydrophobicity of the molecule, potentially affecting its solubility in water and organic solvents. The methoxy group could contribute to the overall stability of the compound and possibly affect its boiling point and melting point. The carboxylic acid group would impart acidic properties, making it capable of participating in reactions typical of carboxylic acids, such as esterification and amidation.

科学的研究の応用

- Summary of the Application : This compound is used in the synthesis of dipeptides. Dipeptides are a type of peptide made up of two amino acids. In this context, the compound is used as a starting material in dipeptide synthesis .

- Methods of Application or Experimental Procedures : The compound is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

特性

IUPAC Name |

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPSMPYVXFVVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399368 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

CAS RN |

856417-64-6 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)